methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Overview
Description
Methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a sulfonyl group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate typically involves multiple steps. One common approach is to start with the chlorinated aromatic compound, which undergoes sulfonylation to introduce the sulfonyl group. This is followed by the introduction of the glycine derivative and subsequent esterification to form the final benzoate ester. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzoate: Similar in structure but lacks the sulfonyl and glycine derivatives.
Methyl 4-methoxybenzoate: Contains a methoxy group but lacks the chlorinated aromatic ring and sulfonyl group.
N-methylglycine derivatives: Share the glycine moiety but differ in the aromatic substitutions.
Uniqueness
Methyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and glycine derivatives, along with the chlorinated aromatic ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[[2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O6S/c1-21(28(24,25)14-8-9-16(26-2)15(19)10-14)11-17(22)20-13-6-4-12(5-7-13)18(23)27-3/h4-10H,11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTJNSCXILFVOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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